1h,1h-Perfluoro-3,6,9-trioxatridecan-1-ol
Overview
Description
1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol is a fluorinated hydrocarbon with the molecular formula C10H3F19O4. It is known for its unique properties, including high thermal stability and resistance to chemical reactions. This compound is often used in research and industrial applications due to its distinctive characteristics.
Preparation Methods
1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol can be synthesized through the interaction of 1H,1H-perfluoro-3,6,9-trioxatridecan-1-yl bromide and potassium hydroxide in an annular chromatography column . This method involves the use of specific reaction conditions to ensure the successful production of the compound. Industrial production methods may vary, but they generally follow similar synthetic routes to achieve high purity and yield.
Chemical Reactions Analysis
1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide and other strong bases. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interaction with potassium hydroxide results in the formation of the desired fluorinated hydrocarbon .
Scientific Research Applications
1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol is widely used in scientific research due to its unique properties. In chemistry, it is utilized as a specialty product for proteomics research applications . In biology and medicine, its high thermal stability and resistance to chemical reactions make it a valuable compound for various experimental setups. Additionally, it is used in industrial applications where its fluorinated nature provides advantages in terms of durability and performance.
Mechanism of Action
The mechanism of action of 1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol involves its interaction with molecular targets and pathways within a given system. Due to its fluorinated structure, it can interact with various molecular components, leading to specific effects. The exact molecular targets and pathways involved depend on the specific application and experimental conditions.
Comparison with Similar Compounds
1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol is unique compared to other similar compounds due to its specific fluorinated structure and properties. Similar compounds include other fluorinated hydrocarbons such as perfluoro-3,6,9-trioxatridecanoic acid and fluorinated triethylene glycol monobutyl ether . These compounds share some similarities in terms of their chemical structure but differ in their specific applications and properties.
Properties
IUPAC Name |
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F19O4/c11-2(12,1-30)31-7(22,23)8(24,25)33-10(28,29)9(26,27)32-6(20,21)4(15,16)3(13,14)5(17,18)19/h30H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIFKQOHZPTQIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F19O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381045 | |
Record name | 1h,1h-perfluoro-3,6,9-trioxatridecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317817-24-6 | |
Record name | 1h,1h-perfluoro-3,6,9-trioxatridecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,1H-Nonadecafluoro-3,6,9-trioxatridecan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol used in the synthesis of phthalocyanines?
A1: this compound introduces perfluoroalkyl chains into the phthalocyanine structure. [, ] This is desirable because perfluoroalkyl chains are known to enhance solubility in organic solvents and can influence the self-assembly properties of phthalocyanines. [] Both solubility and self-assembly are crucial factors in determining the performance of phthalocyanines in various applications, such as optoelectronic devices and sensors.
Q2: How does the incorporation of this compound affect the solubility of the resulting phthalocyanines?
A2: The research indicates that incorporating this compound significantly improves the solubility of both zinc and metal-free phthalocyanines in polar solvents like THF and DMSO. [] This is especially noticeable in octa-substituted phthalocyanines, which demonstrate better solubility compared to their tetra-substituted counterparts. [] Increased solubility is beneficial for processing and application of these materials.
Q3: Besides phthalocyanines, what other applications utilize this compound and why?
A3: this compound is a key component in synthesizing novel hard disk lubricants. [] Its inclusion contributes to desirable properties such as high hydrophobicity, thermal stability, and a strong bonding affinity to the substrate. [] These characteristics are essential for ensuring efficient and long-lasting lubrication in hard disk drives.
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